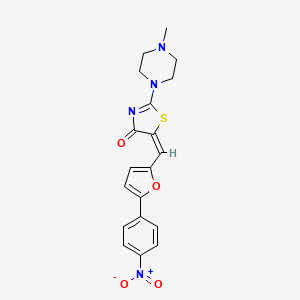![molecular formula C22H29FN6O B15119418 3-[11-(4-Fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(4-methylpiperidin-1-yl)propan-1-one](/img/structure/B15119418.png)
3-[11-(4-Fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(4-methylpiperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[11-(4-Fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(4-methylpiperidin-1-yl)propan-1-one is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a pentaazatricyclo core, and a methylpiperidinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[11-(4-Fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(4-methylpiperidin-1-yl)propan-1-one typically involves multiple steps, including the formation of the pentaazatricyclo core, the introduction of the fluorophenyl group, and the attachment of the methylpiperidinyl moiety. Common reaction conditions may include the use of catalysts, specific temperature and pressure settings, and the employment of protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis, automated reaction monitoring, and advanced purification methods may be employed.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as a drug candidate, particularly if it exhibits bioactivity such as enzyme inhibition or receptor binding.
Medicine
In medicine, this compound might be explored for its therapeutic potential, including its efficacy and safety in treating specific diseases or conditions.
Industry
In industry, it could be utilized in the development of new materials, such as polymers or nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-[11-(4-Fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(4-methylpiperidin-1-yl)propan-1-one would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects through pathways such as signal transduction, gene expression modulation, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other pentaazatricyclo derivatives, fluorophenyl-containing molecules, and piperidinyl-substituted compounds.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer specific properties such as enhanced stability, bioactivity, or reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C22H29FN6O |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
3-[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]-1-(4-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C22H29FN6O/c1-15-8-10-27(11-9-15)21(30)7-6-20-24-25-22-19-14-18(16-2-4-17(23)5-3-16)26-29(19)13-12-28(20)22/h2-5,12-13,15,18-19,22,25-26H,6-11,14H2,1H3 |
Clave InChI |
GQWUJJOXIPFNSA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C(=O)CCC2=NNC3N2C=CN4C3CC(N4)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B15119336.png)
![5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]pyridin-3-ol](/img/structure/B15119340.png)
![4-{1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carbonyl}morpholine](/img/structure/B15119343.png)
![1-[4-(Piperidin-4-yloxy)but-2-yn-1-yl]-4-(propan-2-yl)piperazine; tris(trifluoroacetic acid)](/img/structure/B15119352.png)
![2,5-difluoro-N-[2-(hydroxymethyl)phenyl]benzene-1-sulfonamide](/img/structure/B15119372.png)
![4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B15119380.png)
![2-{1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}-6-(pyridin-4-yl)-1,8-naphthyridine](/img/structure/B15119381.png)
![3-{[(3-Chlorophenyl)methyl]amino}-4-[(2,2-dimethoxyethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B15119395.png)
![N-[(2-methoxyphenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B15119397.png)
![5-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15119399.png)
![3-Tert-butyl-8-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15119414.png)

![1-[(2,5-Difluorophenyl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15119427.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B15119430.png)
